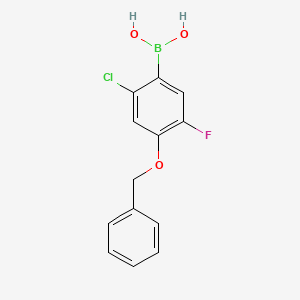

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid

Description

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is a boronic acid derivative featuring a benzyloxy group at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the phenyl ring.

The benzyloxy group serves as an electron-donating substituent, while the chlorine and fluorine atoms act as electron-withdrawing groups, creating a unique electronic profile that influences reactivity, solubility, and stability. These properties make it a candidate for targeted drug discovery, particularly in the development of enzyme inhibitors such as histone deacetylases (HDACs), as seen in related boronic acid derivatives .

Properties

Molecular Formula |

C13H11BClFO3 |

|---|---|

Molecular Weight |

280.49 g/mol |

IUPAC Name |

(2-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid |

InChI |

InChI=1S/C13H11BClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

InChI Key |

FNDAWBZWRWKVQT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Derivatives: Formed via nucleophilic substitution reactions.

Scientific Research Applications

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of fluorescent sensors for detecting biological molecules.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide. This complex undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations:

- Substituent Position: The ortho-chloro and meta-fluoro substituents in the target compound create steric and electronic effects distinct from analogues like (4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid, where chlorine is meta. Ortho-substituents may hinder rotational freedom, impacting binding in biological targets .

- Biological Activity: In , a related compound, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, showed potent HDAC inhibition at 1 µM. The target compound’s chloro and fluoro substituents could similarly enhance binding affinity or metabolic stability .

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-withdrawing groups (e.g., Cl, F) generally exhibit higher reactivity in Suzuki-Miyaura couplings due to increased Lewis acidity of the boron atom. For example:

- Target Compound vs. (4-(Benzyloxy)phenyl)boronic Acid: The presence of Cl and F in the former likely reduces the pKa of the boronic acid, enhancing its reactivity with palladium catalysts compared to the latter .

- Comparison with Pinacol Esters: Compounds like 2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester () are more stable but require deprotection, whereas the target compound’s free boronic acid form offers direct utility in coupling reactions .

Biological Activity

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is a significant compound in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid, are recognized for their ability to form reversible covalent bonds with biologically relevant molecules. They often act as enzyme inhibitors and are investigated for their roles in various therapeutic areas, including cancer treatment and antimicrobial applications .

The primary mechanism through which boronic acids exert their biological effects involves the interaction with enzymes and receptors. Specifically, they can form reversible covalent bonds with active site residues such as serine or threonine. This interaction can lead to:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes critical in various biochemical pathways.

- Modulation of Receptor Activity : They may influence receptor signaling pathways, potentially affecting cellular responses .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activity. Although specific data on (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is scarce, related compounds demonstrate varying degrees of antibacterial and antifungal properties. For example, some phenylboronic acids have shown effectiveness against pathogens like Escherichia coli and Candida albicans, suggesting that similar derivatives may possess comparable activities .

Study on Enzyme Inhibition

In a recent study focusing on the inhibitory effects of boronic acids, researchers evaluated the interaction of various boron-containing compounds with serine proteases. The results indicated that certain structural modifications, such as the presence of fluorine or benzyloxy groups, could enhance inhibitory potency. Although (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid was not the primary focus, its structural characteristics align with those of more potent inhibitors identified in the study .

Antimicrobial Evaluation

A comparative study assessed the antimicrobial activity of several boronic acid derivatives against Candida albicans and Aspergillus niger. The findings revealed that modifications in the phenyl group significantly impacted the Minimum Inhibitory Concentration (MIC) values. While direct data on (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid was not presented, it is hypothesized that its similar structure may confer moderate antimicrobial activity based on the behavior of related compounds .

Pharmacokinetic Properties

The pharmacokinetic profile of boronic acids varies widely depending on their chemical structure. Factors such as lipophilicity and metabolic stability are crucial for determining their efficacy and bioavailability. The presence of a fluorine atom in (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid may enhance its pharmacological profile by improving these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.